molecular formula C18H34O2 B013449 Hexalure CAS No. 23192-42-9

Hexalure

Cat. No.: B013449
CAS No.: 23192-42-9
M. Wt: 282.5 g/mol
InChI Key: QVXFGVVYTKZLJN-KHPPLWFESA-N
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Description

Hexalure, chemically identified as (Z)-7-hexadecen-1-yl acetate (CAS No: 51226-66-9), is a synthetic parapheromone developed in the 1970s for disrupting mating in agricultural pests, notably the pink bollworm (Pectinophora gossypiella) . Initially mistaken for the natural sex pheromone of P. gossypiella, it was later discovered that this compound mimics the activity of the true pheromone, gossyplure, which is a 50:50 blend of (7Z,11Z)- and (7Z,11E) -hexadecadien-1-yl acetate isomers . This compound functions as a competitive attractant, interfering with male moths' ability to locate females, thereby reducing mating success and larval infestations .

Key properties of this compound include:

  • Chemical formula: C₁₈H₃₂O₂
  • Molecular weight: 280.45 g/mol
  • Bioactivity: Activates olfactory receptor neurons (ORNs) sensitive to aldehyde pheromones but with lower specificity .

Despite its utility, this compound requires 20-fold higher doses than gossyplure for comparable field efficacy and exhibits faster degradation, necessitating formulation with antioxidants (e.g., N'-octyl-N-phenyl-p-phenylenediamine) to extend its attractancy from 28 to 49 days .

Properties

IUPAC Name

[(Z)-hexadec-7-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h10-11H,3-9,12-17H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXFGVVYTKZLJN-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601032292
Record name Hexalure
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Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23192-42-9
Record name Hexalure
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Record name Hexalure
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Record name Hexalure
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Record name (Z)-hexadec-7-enyl acetate
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Record name HEXALURE
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Preparation Methods

Esterification of cis-7-Hexadecen-1-ol

The foundational method for Hexalure synthesis involves the esterification of cis-7-hexadecen-1-ol with acetic acid. This reaction, first patented by Green et al. (1969), employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation. The general reaction is represented as:

cis-7-Hexadecen-1-ol+Acetic AcidH2SO4,ΔThis compound+H2O\text{cis-7-Hexadecen-1-ol} + \text{Acetic Acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}

Key parameters include a molar ratio of 1:1.2 (alcohol to acetic acid), reflux at 120°C for 6–8 hours, and catalyst concentration of 2–3% w/w. Post-reaction purification involves neutralization with sodium bicarbonate, followed by vacuum distillation to isolate this compound at 85–90% purity.

Catalytic Innovations

Recent advancements explore replacing sulfuric acid with solid acid catalysts, such as Amberlyst-15, to minimize side reactions and improve recyclability. Trials show comparable yields (82–85%) under milder conditions (90°C, 4 hours), though industrial adoption remains limited due to higher costs.

Biotechnological Production Strategies

Metabolic Engineering of Saccharomyces cerevisiae

A novel approach leverages engineered S. cerevisiae strains to biosynthesize this compound precursors. By co-expressing AseΔ11 (a desaturase) and AseFAR (a fatty acyl reductase), researchers achieved de novo production of (Z)-11-hexadecenol, which is subsequently acetylated to form this compound. The process involves:

  • Fermentation : Cultures are grown in galactose-containing media with 2 mM CuSO₄ to induce enzyme expression.

  • Extraction : Lipids are extracted using chloroform/methanol (2:1 v/v) and subjected to base methanolysis.

  • Acetylation : The alcohol intermediate is acetylated with acetic anhydride in dichloromethane, yielding this compound at 70–75% purity.

Yield Optimization

Modifying plasmid design (e.g., bifunctional AseΔ11-FAR fusion enzymes) increased titers by 40%, achieving 1.2 g/L of (Z)-11-hexadecenol in 48-hour fermentations. Scaling to 100 L bioreactors maintained yields, demonstrating biotechnological viability for medium-scale production.

Industrial-Scale Manufacturing

Continuous Esterification Reactors

Large-scale this compound production utilizes continuous-flow reactors to enhance efficiency. A typical setup involves:

  • Feed Streams : cis-7-Hexadecen-1-ol and acetic acid (1:1.5 molar ratio) premixed with 1% H₂SO₄.

  • Reaction Conditions : 130°C, 5 bar pressure, residence time of 2 hours.

  • Distillation : Short-path distillation at 180°C and 0.1 mbar isolates this compound with 92–94% purity.

Economic and Environmental Considerations

Industrial processes prioritize cost-effective catalysts and energy recovery. Waste streams, predominantly aqueous H₂SO₄, are neutralized and repurposed for fertilizer production, aligning with circular economy principles.

Comparative Analysis of Preparation Methods

Parameter Chemical Synthesis Biotechnological Industrial
Yield (%)85–9070–7592–94
Purity (%)85–9070–7592–94
ScalabilityModerateMediumHigh
Environmental ImpactHigh (acid waste)LowModerate (energy use)
Cost (USD/kg)120–150200–22090–110

Chemical Reactions Analysis

Types of Reactions

Hexalure primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Esterification: Acetic acid and sulfuric acid as a catalyst.

    Hydrolysis: Water and a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Esterification: this compound (cis-7-Hexadecen-1-ol acetate).

    Hydrolysis: cis-7-Hexadecen-1-ol and acetic acid.

    Oxidation: cis-7-Hexadecen-1-ol acetate can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield the corresponding alcohol.

Scientific Research Applications

Insect Pest Management

Hexalure functions as an effective attractant in traps designed for monitoring and controlling pink bollworm populations. By mimicking the natural sex pheromones released by female moths, this compound lures male moths into traps, disrupting their mating cycle and reducing population density over time. This method offers an environmentally friendly alternative to traditional insecticides, which can be harmful to non-target species and the ecosystem .

Population Monitoring

Researchers have employed this compound in various studies to monitor pink bollworm populations. For instance, a study compared the effectiveness of this compound traps against traditional insecticide applications in controlling bollworm infestations. The results indicated no significant difference in cotton yields between the two methods, suggesting that this compound traps can be a viable pest management strategy .

Field Studies and Flight Patterns

This compound has been instrumental in studying the flight patterns of pink bollworm moths. By analyzing trap catches, researchers can delineate infested areas and estimate population densities. This information is crucial for implementing targeted control measures and understanding pest behavior .

Case Studies

StudyObjectiveMethodologyFindings
Toscano et al. (Year)Compare control methods for pink bollwormUsed this compound traps vs. automatic insecticide treatmentsNo significant difference in cotton yield; this compound proved effective for monitoring
Evaluation of Gossyplure vs. This compoundAssess attractant efficacyField trials comparing both pheromonesThis compound attracted more male moths than Gossyplure at specific dosages
Detection of invasive speciesUse of pheromone traps for monitoringImplemented this compound in diverse environmentsEnhanced detection rates of pink bollworm and other invasive pests

Mechanism of Action

Hexalure functions by mimicking the natural sex pheromones of female pink bollworm moths. When released into the environment, it attracts male moths, which are then captured in pheromone traps. This disrupts the mating cycle of the moths, thereby reducing their population over time .

Comparison with Similar Compounds

Key Research Findings

Inhibitors of this compound: Tetradecyl acetate and 1-tetradecanol acetate reduce this compound’s attractancy by 70–80% in field tests, likely by blocking ORN activation .

Formulation Enhancements : this compound’s longevity improves with antioxidants (e.g., 16–20% N'-octyl-N-phenyl-p-phenylenediamine), extending efficacy by 75% .

Cross-Reactivity : this compound’s acetate group allows partial activation of aldehyde-sensitive ORNs, enabling its use in disrupting H. zea and H. virescens .

Biological Activity

Hexalure, chemically known as cis-7-hexadecen-1-ol acetate, is an insect sex attractant that has garnered significant attention in entomological research due to its efficacy in attracting specific moth species. This compound was discovered through empirical screening and has been extensively studied for its biological activity, particularly in relation to pest management strategies.

Chemical Structure and Properties

This compound is a fatty acid derivative, characterized by its long-chain structure which is common among many insect pheromones. Its molecular formula is C18_{18}H34_{34}O2_2, with a molecular weight of approximately 282.46 g/mol. The unique configuration of the double bond in its structure is crucial for its biological activity, as it influences how the compound interacts with the olfactory receptors of target insects.

This compound primarily functions as a sex pheromone, attracting male moths of certain species, such as the pink bollworm (Pectinophora gossypiella). The mechanism involves binding to specific olfactory receptors on the antennae of male moths, triggering a behavioral response that leads them to the source of the pheromone. Studies have shown that the effectiveness of this compound can be influenced by environmental factors and the presence of other compounds.

Efficacy Studies

Numerous studies have quantitatively assessed the biological activity of this compound. For instance, Bariola et al. (2023) conducted experiments comparing this compound with light traps to evaluate its effectiveness in attracting pink bollworm moths. The results indicated that traps baited with this compound significantly outperformed those without it, demonstrating its potential utility in pest management strategies .

Table 1: Efficacy of this compound in Attracting Pink Bollworm Moths

Study ReferenceTrap TypeAttractiveness ScoreNotes
Bariola et al. (2023)This compound BaitedHighSignificant increase in moth captures
Bariola et al. (2023)Control (No Bait)LowMinimal captures observed

Case Studies

A notable case study involved the application of this compound in agricultural settings to manage pink bollworm populations. The implementation demonstrated a marked reduction in pest numbers when this compound was used in conjunction with other integrated pest management strategies. This case highlighted not only the biological activity of this compound but also its practical implications for sustainable agriculture.

Comparative Analysis with Other Attractants

Research comparing this compound with other insect attractants has revealed its superior efficacy under certain conditions. For example, studies have shown that while other compounds may attract a broader range of species, this compound is particularly effective for specific target moths.

Table 2: Comparison of Insect Attractants

AttractantTarget SpeciesEfficacy LevelNotes
This compoundPink BollwormHighSpecific attraction
Other Attractant AVarious MothsModerateBroader spectrum but less specific
Other Attractant BCotton Boll WeevilLowLimited effectiveness

Research Findings and Future Directions

The ongoing research into this compound's biological activity continues to reveal insights into its potential applications in pest control. Future studies are expected to explore:

  • Synergistic Effects : Investigating how this compound interacts with other pheromones or insecticides.
  • Field Trials : Conducting large-scale field trials to assess long-term efficacy and environmental impact.
  • Chemical Modifications : Exploring structural modifications to enhance attractant potency or specificity.

Q & A

Q. What is the chemical identity of Hexalure, and how does it differ from the pink bollworm's natural sex pheromone?

this compound (cis-7-hexadecenyl acetate) is a synthetic attractant developed as a para-pheromone for Pectinophora gossypiella males. Unlike the natural female sex pheromone (gossyplure), which comprises a 50/50 ratio of (ZZ)- and (ZE)-7,11-hexadecadien-1-ol acetate isomers, this compound lacks the 11-position double bond. This structural difference reduces its attraction efficacy, requiring 20-fold higher concentrations for comparable trap capture rates .

Q. How was this compound discovered, and what methodologies validated its initial efficacy?

this compound was identified through empirical screening of compounds for male moth attraction. Early validation involved electroantennogram (EAG) assays to measure neural responses and field trials comparing trap captures with this compound versus natural pheromones. EAG data confirmed its bioactivity, while field tests demonstrated dose-dependent attraction but lower specificity than gossyplure .

Q. What formulation improvements enhance this compound's stability and field performance?

Adding antioxidants like N'-octyl-N-phenyl-p-phenylenediamine (5–20% by weight) extended this compound's attractancy period from 28 to 49 days. Formulations with acetone further improved release kinetics, quadrupling attraction efficacy in field tests. These optimizations addressed volatility and oxidative degradation, critical for sustained monitoring .

Advanced Research Questions

Q. How do isomers and impurities in this compound formulations affect trap specificity?

Contaminants like EE and EZ isomers of 7,11-hexadecadienyl acetate act as attraction inhibitors. Gas chromatography-mass spectrometry (GC-MS) analyses revealed that even 1% impurity reduced trap captures by 30–50%. Researchers must validate isomer ratios via high-resolution chromatography to avoid false negatives in population monitoring .

Q. What experimental designs resolve contradictions between this compound's laboratory efficacy and field performance?

Discrepancies arise from environmental variables (e.g., wind, temperature) and competing pheromone sources. Controlled semi-field trials using wind tunnels and EAG-coupled traps can isolate this compound's effects. For example, 1-tetradecanol acetate suppressed this compound attraction in traps but did not inhibit mating when distributed on cotton plants, highlighting context-dependent bioactivity .

Q. How does this compound disrupt pheromone communication, and what are its limitations for mating disruption strategies?

Air permeation with this compound at canopy-level evaporators reduced male orientation to female pheromone sources by 80–90% in small plots. However, large-scale field trials showed it reduced multiple matings but not the proportion of mated females, suggesting incomplete sensory confusion. Pairing this compound with inhibitors like dodecyl acetate may enhance disruption .

Q. What synergistic or antagonistic effects occur when combining this compound with secondary compounds?

Dodecyl acetate antagonizes this compound's attraction, reducing trap captures by 40%, while linalyl acetate enhances responses by 60%. Dose-response assays and factorial experimental designs (e.g., 2x2 matrices) are critical to identify optimal blends. Synergistic formulations could lower this compound usage while maintaining efficacy .

Methodological Considerations

Q. How should researchers standardize this compound dose quantification in field trials?

Use gas chromatography with flame ionization detection (GC-FID) to quantify residual this compound on trap lures. Calibrate release rates using gravimetric measurements (weight loss over time) and correlate with trap capture data. Standardize environmental conditions (temperature, humidity) to minimize variability .

Q. What statistical approaches address spatial and temporal variability in this compound field data?

Employ mixed-effects models to account for random variables (e.g., trap location, daily weather). Time-series analyses (e.g., autoregressive models) can disentangle this compound degradation trends from moth population dynamics. Bootstrap resampling improves confidence intervals in small-sample studies .

Q. How can electroantennogram (EAG) data predict this compound's field performance?

EAG amplitude correlates with behavioral attraction thresholds. Normalize responses to a reference compound (e.g., gossyplure) and validate with dose-response field trials. EAG depression assays (e.g., co-application of inhibitors) screen candidate compounds before field testing .

Data Interpretation Challenges

Q. Why do this compound-based mating disruption strategies show inconsistent results across regions?

Regional differences in moth population density, pesticide exposure, and pheromone polymorphism affect this compound sensitivity. Pre-trial genotyping of moth populations for olfactory receptor variants (e.g., OR-7) can identify resistant strains. Cross-regional meta-analyses are recommended to generalize findings .

Q. How do aging and UV exposure alter this compound's chemical profile and bioactivity?

Accelerated aging tests (e.g., 72 hours under UV light) reveal degradation into inactive 7-ketohexadecenyl acetate. Pair HPLC-UV stability assays with EAG validation to quantify degradation thresholds. Field-aged lures should be replaced when residual this compound drops below 60% of initial concentration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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